

Uncaging of y-D-Glutamyl-Glycine (y-DGG) with Light Stimulation: Application Notes and Protocols

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Compound of Interest		
Compound Name:	gamma-DGG	
Cat. No.:	B1674604	Get Quote

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Introduction

y-D-Glutamyl-Glycine (γ-DGG) is a broad-spectrum antagonist of ionotropic glutamate receptors, making it a valuable tool for investigating glutamatergic neurotransmission.[1][2] The ability to precisely control the concentration and timing of γ-DGG application at the synaptic level is crucial for dissecting the dynamics of glutamate receptor activation. Light-stimulated uncaging of a "caged" γ-DGG derivative, MNI-caged-γ-DGG, offers unparalleled spatiotemporal resolution for such studies. This technique allows for the rapid and localized photorelease of γ-DGG, enabling researchers to probe the kinetics of synaptic transmission with high precision. [3][4][5]

This application note provides detailed protocols and technical guidance for the uncaging of y-DGG using light stimulation, with a focus on MNI-caged-y-DGG.

Principle of MNI-caged-y-DGG Uncaging

MNI-caged-γ-DGG is a photolabile precursor that renders the γ-DGG molecule biologically inactive. The 4-methoxy-7-nitroindolinyl (MNI) caging group is covalently attached to the γ-DGG molecule, preventing it from binding to glutamate receptors.[3] Upon illumination with near-UV light, the MNI cage undergoes a photochemical reaction, rapidly releasing the active



y-DGG molecule, a proton, and a nitrosoindole by-product.[3] This process, known as photolysis or uncaging, can be achieved with high temporal precision, on the order of milliseconds or even faster.[3][4][5]

Key Advantages of MNI-caged-y-DGG

- Fast Photolysis: The MNI cage allows for rapid release of γ-DGG, enabling the study of fast synaptic events.[3][4][5]
- Chemical Stability: MNI-caged compounds are stable in physiological solutions at relevant temperatures and pH.
- Biological Inertness: In its caged form, MNI-caged-γ-DGG has minimal biological activity, allowing for its application at high concentrations without significantly affecting baseline synaptic transmission.[3][4][5]
- Two-Photon Compatibility: While primarily designed for one-photon uncaging, nitroindoline-based cages can also be used with two-photon excitation for enhanced spatial resolution in three dimensions.[6][7][8][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters from studies utilizing MNI-caged-y-DGG for light-stimulated uncaging.

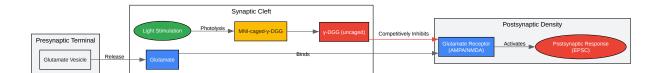


Parameter	Value	Experimental Context	Reference
MNI-caged-γ-DGG Concentration	Up to 5 mM	Applied to climbing fiber-Purkinje cell (CF-PC) synapses without affecting transmission.	[3][4][5]
Photoreleased y-DGG Concentration	0.55 - 1.7 mM	Achieved with 1 ms wide-field flashlamp photolysis.	[3][4][5]
Inhibition of 1st Paired EPSC	~30% (average)	Measured in steady- state conditions with 0.55-1.7 mM photoreleased y-DGG.	[3][4][5]
Inhibition of 2nd Paired EPSC	~60% (average)	Measured in steady- state conditions with 0.55-1.7 mM photoreleased γ-DGG.	[3][4][5]
Temporal Precision of Release	~1 ms	Using wide-field flashlamp photolysis.	[3][4][5]

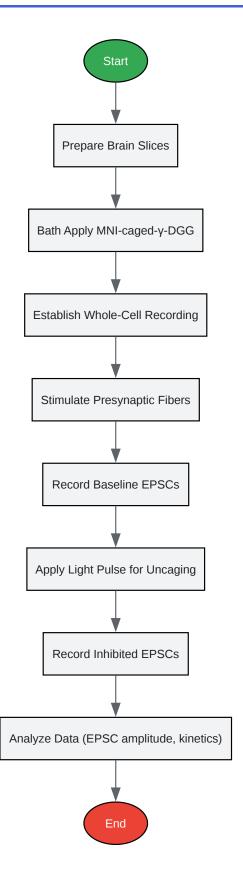
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of photoreleased γ -DGG and a typical experimental workflow for its uncaging.









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